4-Phenyl-2-(trifluoromethyl)butanoic acid

Description

Structural Classification and Significance within Organic Chemistry

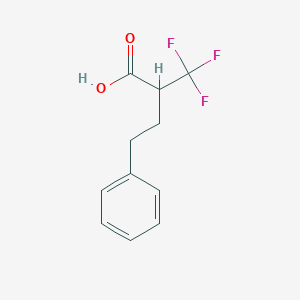

4-Phenyl-2-(trifluoromethyl)butanoic acid is classified as a carboxylic acid derivative. Its structure is characterized by a four-carbon butanoic acid chain. A phenyl group (C₆H₅) is attached to the fourth carbon atom, and a trifluoromethyl group (CF₃) is substituted at the second carbon position, which is the alpha-position relative to the carboxyl group.

The significance of this compound in organic chemistry stems from the presence of the trifluoromethyl group. The CF₃ group is a highly electronegative and lipophilic moiety that can significantly influence the electronic and steric properties of a molecule. mdpi.com Its incorporation into organic structures is a well-established strategy in the design of new molecules with specific properties. The carbon-fluorine bond is one of the strongest in organic chemistry, which often imparts increased metabolic stability to compounds containing this functional group. mdpi.com

Historical Context of Trifluoromethylated Butanoic Acid Derivatives in Research

The exploration of trifluoromethylated organic compounds has a rich history dating back to the early 20th century. The first investigations into the biological activity of trifluoromethyl groups were conducted by F. Lehmann in 1927. wikipedia.org An early and significant synthetic method was developed by Frédéric Swarts in 1892, utilizing antimony fluoride (B91410) to introduce fluorine into organic molecules. wikipedia.org

Over the decades, the introduction of the trifluoromethyl group has become a cornerstone of research in medicinal chemistry and agrochemicals. mdpi.com This is due to the unique properties conferred by the CF₃ group, such as high electronegativity, metabolic stability, and lipophilicity, which can enhance the biological activity and pharmacokinetic profiles of molecules. mdpi.commdpi.com

The development of shelf-stable electrophilic trifluoromethylating reagents has been a major area of research, with significant contributions from the research groups of Yagupolskii, Umemoto, Shreeve, Adachi, Magnier, Togni, and Shibata. nih.gov These advancements have facilitated the synthesis of a wide array of trifluoromethylated compounds, including derivatives of butanoic acid. While specific historical milestones for trifluoromethylated butanoic acids are not extensively documented as a distinct class, their development is intrinsically linked to the broader progress in trifluoromethylation chemistry.

Overview of Research Trajectories for this compound

The research trajectories for this compound and its derivatives are primarily situated within the realms of synthetic methodology and medicinal chemistry. The compound serves as a model substrate for the development and optimization of new synthetic routes for introducing the trifluoromethyl group into carboxylic acid frameworks.

In the context of medicinal chemistry, butanoic acid derivatives, in general, have been investigated for a variety of biological activities. For instance, certain butanoic acid derivatives have been explored for their potential as antiviral agents and for their role in cancer prevention. biointerfaceresearch.com The presence of the trifluoromethyl group in this compound makes it an interesting candidate for similar biological evaluations, as this group is a common feature in many approved pharmaceutical agents. mdpi.com For example, the trifluoromethyl group is present in drugs such as fluoxetine (B1211875) and celecoxib (B62257). wikipedia.org

While specific, in-depth research studies focusing exclusively on the biological activity of this compound are not widely available in the public domain, its structural motifs suggest its potential as a scaffold for the design of novel therapeutic agents. Further research would be necessary to fully elucidate its pharmacological profile and potential applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-2-(trifluoromethyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c12-11(13,14)9(10(15)16)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPBLRFRNISTEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenyl 2 Trifluoromethyl Butanoic Acid

Established Synthetic Pathways

Established methods for the synthesis of 4-phenyl-2-(trifluoromethyl)butanoic acid and related structures rely on well-known reactions that allow for the introduction of the trifluoromethyl group and the construction of the butanoic acid backbone.

Radical Trifluoromethylation Approaches

Radical trifluoromethylation represents a powerful strategy for the introduction of a CF3 group into organic molecules. This approach is valued for its ability to form carbon-trifluoromethyl bonds under conditions that are often compatible with a variety of functional groups. The direct trifluoromethylation of a suitable precursor to this compound can be envisioned, though specific examples for this exact molecule are not extensively detailed in readily available literature. The general principle involves the generation of a trifluoromethyl radical (•CF3) from a suitable source, which then adds to a carbon-carbon double bond or participates in a C-H functionalization reaction.

Common reagents used for generating trifluoromethyl radicals include trifluoroiodomethane (CF3I) under photolytic or radical initiator conditions, and reagents like the Togni or Langlois reagents. While direct late-stage C-H trifluoromethylation is a developing field, a more established approach would involve the radical addition of a trifluoromethyl group to an unsaturated precursor, such as a derivative of 4-phenylbutenoic acid.

Reformatsky Reaction Strategies

The Reformatsky reaction provides a classic and effective method for the formation of β-hydroxy esters, which can be further transformed into the target butanoic acid. semanticscholar.org This reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc. semanticscholar.org The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate. semanticscholar.org

A synthetic route to a compound structurally related to this compound has been described utilizing a Reformatsky-type reaction. This suggests a viable pathway where a trifluoromethyl ketone is reacted with a bromoacetate (B1195939) ester in the presence of zinc to form a β-hydroxy ester. Subsequent dehydration, hydrogenation of the resulting double bond, and hydrolysis of the ester would yield the desired this compound. The reactivity of Reformatsky enolates is generally lower than that of Grignard reagents or lithium enolates, which can be advantageous in preventing side reactions. semanticscholar.org

| Reagents | Intermediate Product | Final Product | Reference |

| Benzyl trifluoromethyl ketone, Ethyl bromoacetate, Zinc | Ethyl 3-hydroxy-4-phenyl-3-(trifluoromethyl)butanoate | This compound (after further steps) |

Enantioselective Synthesis Techniques

The development of enantioselective methods is crucial for producing single-enantiomer drugs. For this compound, enantioselective synthesis can be approached through various techniques, including the use of chiral auxiliaries. bioorganica.com.uacyu.frwikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

One potential strategy involves the use of a chiral oxazolidinone auxiliary attached to a carboxylic acid precursor. The enolate of this chiral amide can then undergo diastereoselective alkylation or reaction with a trifluoromethylating agent. Subsequent removal of the chiral auxiliary would yield the enantioenriched carboxylic acid. The use of fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), has been shown to be effective in controlling the stereochemistry of enolate alkylation reactions. cyu.fr Another approach involves the diastereoselective addition of a Reformatsky reagent derived from a bromodifluoroethyl acetate (B1210297) to an imine bearing a chiral sulfinyl auxiliary, which has been successful in the preparation of α,α-difluoro-β-amino acids in enantiomerically pure form. bioorganica.com.ua

Emerging Synthetic Strategies and Innovations Relevant to Fluorinated Butanoic Acids

Recent advances in synthetic methodology offer new and potentially more efficient routes to fluorinated butanoic acids, with a strong focus on asymmetric synthesis.

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. nih.govresearchgate.net This technique is particularly relevant for the synthesis of this compound through the enantioselective reduction of a corresponding unsaturated precursor. The key to this approach is the use of a chiral transition metal catalyst, often based on iridium, rhodium, or ruthenium, with a chiral ligand. nih.govresearchgate.net

For the synthesis of fluoromethylated stereocenters, iridium complexes with N,P-ligands have been shown to be effective catalysts for the asymmetric hydrogenation of fluorinated olefins. semanticscholar.orgnih.govresearchgate.net A plausible route to enantiomerically enriched this compound would involve the synthesis of an appropriate α-(trifluoromethyl)-α,β-unsaturated ester or acid, followed by asymmetric hydrogenation to establish the chiral center at the C2 position. Research has demonstrated high yields and enantioselectivities for the hydrogenation of various fluoromethylated olefins using such catalytic systems. nih.govresearchgate.net

| Catalyst Type | Substrate Type | Key Feature | Reference |

| Iridium-N,P ligand complexes | Fluoromethylated olefins | High enantioselectivity and yield | semanticscholar.orgnih.govresearchgate.net |

| Rhodium and Ruthenium catalysts | Olefins with coordinating groups | Effective for substrates with nearby amides or carboxylic acids | nih.gov |

Multi-step Syntheses Involving Key Intermediates

Complex molecules are often constructed through multi-step synthetic sequences that rely on the preparation and reaction of key intermediates. For this compound, a multi-step approach could involve the initial synthesis of a β-trifluoromethyl carbonyl compound. thieme-connect.comtechnion.ac.ilresearchgate.net For instance, α,β-unsaturated trifluoromethyl ketones can serve as versatile building blocks. thieme-connect.comtechnion.ac.il

A potential synthetic pathway could begin with the synthesis of an α,β-unsaturated ketone bearing a trifluoromethyl group. mdpi.com This intermediate could then undergo a conjugate addition reaction with a suitable nucleophile to introduce the phenyl group, followed by further functional group manipulations to arrive at the target butanoic acid. One-pot transformations of α,β-unsaturated trifluoromethyl ketones have been developed to create complex heterocyclic structures, demonstrating the utility of these intermediates in multi-step syntheses. thieme-connect.comtechnion.ac.il Another approach could involve the nickel-catalyzed asymmetric reductive cross-coupling of an acyl chloride with a trifluoromethylating agent to generate a chiral α-trifluoromethyl ketone intermediate. organic-chemistry.orgnih.govacs.org This ketone could then be further elaborated to the final product.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering powerful tools for forming carbon-carbon bonds. For the synthesis of this compound, these reactions can be envisioned to construct the core structure by coupling appropriate fragments. A primary strategy involves the trifluoromethylation of an aryl precursor. wikipedia.org

While direct trifluoromethylation of a phenylbutanoic acid derivative is challenging, a more common approach involves the coupling of an aryl halide with a trifluoromethyl source. wikipedia.orgnih.gov For instance, a palladium catalyst, often in combination with a specialized phosphine (B1218219) ligand like BrettPhos, can facilitate the reaction between an aryl chloride and a trifluoromethylating agent such as (triethylsilyl)trifluoromethylane (TESCF₃). nih.gov This process is tolerant of various functional groups, including esters, which could serve as precursors to the final carboxylic acid. libretexts.org

Another viable pathway is the Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. beilstein-journals.org In a potential synthesis for the target molecule, an arylboronic acid could be coupled with a trifluoromethyl-containing building block. The Suzuki reaction is well-regarded for its mild conditions and functional group tolerance, making it a highly adaptable method for complex molecule synthesis. cas.cn The catalytic cycle for these reactions generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron or trifluoromethylating agent, and reductive elimination to yield the final product and regenerate the catalyst. nih.gov

The general scheme for such a coupling reaction can be represented as: Aryl-X + "CF3-Source" --(Pd Catalyst, Ligand, Base)--> Aryl-CF3

Where Aryl-X could be a derivative of 4-phenylbutanoic acid (e.g., an ester of 4-(4-halophenyl)-2-halobutanoic acid) and the "CF3-Source" is a suitable trifluoromethylating reagent.

Strategies for α-Hydroxy Butanoic Acid Derivatives

Synthesizing this compound from α-hydroxy butanoic acid derivatives presents a distinct set of chemical transformations. One notable strategy involves the reaction of α-hydroxy acids with trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a base like pyridine (B92270). This method can be used to prepare α-trifluoromethylated acyloins, which are key intermediates that could potentially be further oxidized to the desired carboxylic acid. researchgate.net The reaction is believed to proceed through a mesoionic 1,3-dioxolium-4-olate intermediate. researchgate.net This approach is advantageous due to the ready availability of α-hydroxy acid starting materials. researchgate.net

Another approach involves the nucleophilic addition of a trifluoromethyl group to a carbonyl precursor. For example, the Ruppert-Prakash reagent (TMSCF₃) is widely used for nucleophilic trifluoromethylation of aldehydes and ketones to produce trifluoromethylated alcohols. mdpi.com A synthetic route could involve the oxidation of an α-hydroxy-4-phenylbutanoic acid to the corresponding α-keto acid, followed by nucleophilic trifluoromethylation to install the -CF₃ group and regenerate a hydroxyl group, which would then require further chemical manipulation to yield the final product.

Additionally, methodologies exist for converting γ-hydroxy-α-fluoro-α-trifluoromethyl carboxamides into α-amino-α-trifluoromethyl-γ-lactones through an intramolecular Sₙ2 reaction, highlighting the intricate pathways available for manipulating fluorinated hydroxy acid derivatives. acs.org While not a direct route to the target compound, this demonstrates the feasibility of using hydroxyl functionalities to direct complex transformations in the synthesis of trifluoromethylated molecules.

Practical Considerations and Industrial Relevance in Synthesis

Optimized Reaction Conditions for Yield and Purity

Achieving high yield and purity is paramount for the industrial viability of any synthetic process. For palladium-catalyzed reactions, optimization involves a systematic evaluation of multiple parameters. The choice of catalyst, ligand, base, solvent, and temperature all significantly impact the reaction's outcome. researchgate.net

For instance, in palladium-catalyzed trifluoromethylation, the selection of the palladium source (e.g., Pd(OAc)₂, [(allyl)PdCl]₂) and the phosphine ligand is critical. nih.gov Different ligands can dramatically alter the catalyst's stability and reactivity. nih.gov Similarly, the choice of base (e.g., K₂CO₃, K₃PO₄) and oxidant (e.g., CuCl₂) can be the difference between a low-yield reaction and a highly efficient one. researchgate.net Temperature also plays a crucial role; while higher temperatures can increase reaction rates, they may also lead to decomposition and the formation of impurities. digitellinc.com

The table below illustrates a typical matrix for optimizing a palladium-catalyzed cross-coupling reaction, showing how different components can be varied to maximize product yield.

| Entry | Palladium Source (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (10) | PPh₃ | Na₃PO₄ | THF | 80 | 37 |

| 2 | Pd(OAc)₂ (10) | PPh₃ | Na₂CO₃ | THF | 80 | 47 |

| 3 | Pd(hfac)₂ (10) | PPh₃ | Na₂CO₃ | THF | 80 | 51 |

| 4 | Pd(hfac)₂ (10) | PPh₃ | Na₂CO₃ | THF/PhCF₃ (4:1) | 80 | 58 |

| 5 | Pd(hfac)₂ (10) | PPh₃ | Na₂CO₃ | THF/PhCF₃ (4:1) | 60 | <10 |

Purification of the final product to remove catalyst residues and byproducts is another critical step. Techniques such as chromatography, crystallization, and distillation are employed to achieve the high purity required for pharmaceutical or agrochemical applications.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in modern chemical synthesis to minimize environmental impact and enhance safety and efficiency. nanochemres.org Two key principles are the use of safer, greener solvents and the maximization of atom economy. libretexts.orgacs.org

Traditional solvents used in cross-coupling reactions, such as dimethylformamide (DMF), are effective but pose significant health and environmental hazards. acs.org Research is actively focused on replacing these with more sustainable alternatives. acs.org Water, ethanol, and bioderived solvents like N-Hydroxyethylpyrrolidone (HEP) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are being investigated for use in palladium-catalyzed reactions, including Suzuki and carbonylation reactions. acs.org The use of aqueous solvent systems can simplify product isolation and reduce the environmental footprint of the synthesis. nanochemres.org

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. libretexts.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently "greener" as they generate minimal waste. In contrast, substitution or elimination reactions often produce stoichiometric byproducts, leading to lower atom economy. libretexts.org When designing a synthetic route for this compound, preference should be given to pathways that maximize the incorporation of reactant atoms into the final product, thus minimizing waste generation and disposal costs.

Chemical Reactivity and Derivatization of 4 Phenyl 2 Trifluoromethyl Butanoic Acid

Fundamental Reaction Pathways

The reactivity of the core structure of 4-Phenyl-2-(trifluoromethyl)butanoic acid is significantly influenced by the robust nature of the trifluoromethyl group.

The trifluoromethyl group is exceptionally resistant to oxidation due to the high strength of the carbon-fluorine bonds. escholarship.org Consequently, oxidation reactions on this compound are expected to selectively target the phenyl ring or the benzylic position of the aliphatic chain, provided that harsh conditions that could lead to decarboxylation are avoided. nih.gov

Oxidation of the phenyl ring would require potent oxidizing agents and could lead to the formation of various oxygenated derivatives, such as phenols or quinones, although this would likely involve complex product mixtures and potential degradation of the molecule. A more plausible oxidation pathway involves the benzylic position (the CH2 group adjacent to the phenyl ring). While not directly activated by the carboxylic acid or trifluoromethyl group, this position is susceptible to oxidation under certain conditions, potentially yielding a ketone. However, the presence of the electron-withdrawing trifluoromethyl group might slightly deactivate the benzylic position towards oxidation compared to a simple alkylbenzene.

| Oxidizing Agent | Potential Product | Reaction Conditions | Notes |

| Strong Oxidants (e.g., KMnO4, CrO3) | Benzoic acid derivative (via cleavage) or complex mixtures | Harsh (high temperature, extreme pH) | Decarboxylation is a likely side reaction. The trifluoromethyl group would remain intact. |

| Benzylic Oxidants (e.g., NBS/light, SeO2) | 4-Oxo-4-phenyl-2-(trifluoromethyl)butanoic acid | Specific for benzylic C-H bonds | The trifluoromethyl group at the alpha position may influence the reaction's feasibility. |

The reduction of this compound would primarily target the carboxylic acid functional group. The trifluoromethyl group is generally inert to most common reducing agents used for carboxylic acid reduction. escholarship.org The phenyl ring could also be reduced under more forcing conditions (e.g., catalytic hydrogenation at high pressure).

Reduction of the carboxylic acid to a primary alcohol, yielding 4-phenyl-2-(trifluoromethyl)butan-1-ol, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The choice of reagent is critical to ensure the selective reduction of the carboxylic acid without affecting the phenyl ring. The stability of the trifluoromethyl group ensures it remains unchanged during these transformations.

| Reducing Agent | Primary Product | Reaction Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | 4-Phenyl-2-(trifluoromethyl)butan-1-ol | Anhydrous ether or THF | Highly reactive, non-selective for other reducible groups if present. |

| Borane (BH₃•THF) | 4-Phenyl-2-(trifluoromethyl)butan-1-ol | Anhydrous THF | Generally more selective for carboxylic acids over esters and other functional groups. |

| Catalytic Hydrogenation (e.g., H₂/RuO₂) | 4-Cyclohexyl-2-(trifluoromethyl)butanoic acid | High pressure and temperature | Reduces the aromatic ring; the carboxylic acid may also be reduced under very harsh conditions. |

Table 2. Potential Reduction Pathways for this compound. This table outlines expected reduction products based on general chemical principles, as specific literature on this compound is limited.

The trifluoromethyl group is notoriously resistant to nucleophilic substitution reactions due to the immense strength of the C-F bonds and the steric hindrance around the carbon atom. escholarship.org Simple displacement of a fluorine atom by a nucleophile is not a feasible reaction pathway under standard laboratory conditions.

Specialized methods, often involving photochemical C-F activation or the use of highly reactive radical species, are required to achieve substitution on a trifluoromethyl group. nih.govresearchgate.netrsc.org These reactions are complex and often lack selectivity, making them less common in routine organic synthesis. Therefore, for this compound, the trifluoromethyl group can be considered as a chemically inert substituent in the context of most common substitution reactions.

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is the most reactive site in this compound for derivatization under mild conditions.

The term "hydrolysis" in the context of a carboxylic acid itself is not applicable as it is already the hydrolyzed form of its derivatives (e.g., esters, amides). However, the hydrolysis of derivatives of this compound, such as its esters, is a relevant transformation.

The hydrolysis of an ester of this compound can be catalyzed by either acid or base to yield the parent carboxylic acid and the corresponding alcohol. lumenlearning.commasterorganicchemistry.com The presence of the electron-withdrawing trifluoromethyl group at the alpha-position is expected to accelerate the rate of hydrolysis compared to a non-fluorinated analog by making the carbonyl carbon more electrophilic. researchgate.net

| Derivative | Reagents | Products | Reaction Conditions |

| Methyl 4-phenyl-2-(trifluoromethyl)butanoate | H₃O⁺ (e.g., aq. HCl or H₂SO₄) | This compound + Methanol | Heat |

| Ethyl 4-phenyl-2-(trifluoromethyl)butanoate | OH⁻ (e.g., aq. NaOH or KOH), then H₃O⁺ workup | This compound + Ethanol | Room temperature or gentle heat |

Table 3. Hydrolysis of Esters of this compound. This table illustrates the expected outcomes of hydrolysis based on general mechanisms for ester hydrolysis.

The formation of amides from this compound and an amine is a key transformation. This typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow and requires high temperatures. The steric hindrance and the electron-withdrawing nature of the α-trifluoromethyl group can make amidation more challenging compared to simpler carboxylic acids. nih.gov

Commonly used coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate this reaction by forming a more reactive activated intermediate. chemistrysteps.com These reagents are effective in promoting amide bond formation even with sterically hindered or electronically deactivated substrates. nih.gov

| Amine | Coupling Agent(s) | Product (Amide) | General Reaction Conditions |

| Benzylamine | EDC, HOBt | N-Benzyl-4-phenyl-2-(trifluoromethyl)butanamide | Aprotic solvent (e.g., DMF, CH₂Cl₂) at room temperature |

| Aniline | DCC, DMAP | N,4-Diphenyl-2-(trifluoromethyl)butanamide | Aprotic solvent at room temperature |

| Diethylamine | HATU, DIPEA | N,N-Diethyl-4-phenyl-2-(trifluoromethyl)butanamide | Aprotic solvent at room temperature |

Table 4. Representative Amidation Reactions of this compound. This table provides examples of common amidation conditions; optimal conditions may vary depending on the specific amine.

Esterification Reactions

Esterification is a fundamental transformation of carboxylic acids, and this compound readily undergoes this reaction to produce the corresponding esters. The most common method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the product, the alcohol is typically used in excess, or water is removed as it is formed.

The presence of the α-trifluoromethyl group can influence the reaction rate due to its steric bulk and strong electron-withdrawing nature, which affects the electrophilicity of the carbonyl carbon. However, the reaction proceeds efficiently under standard conditions to yield a variety of esters, which are valuable as intermediates in organic synthesis and as potential bioactive molecules.

| Reactant 1 | Reactant 2 (Alcohol) | Catalyst | Product |

|---|---|---|---|

| This compound | Methanol | H₂SO₄ | Methyl 4-phenyl-2-(trifluoromethyl)butanoate |

| This compound | Ethanol | H₂SO₄ | Ethyl 4-phenyl-2-(trifluoromethyl)butanoate |

| This compound | Isopropanol | H₂SO₄ | Isopropyl 4-phenyl-2-(trifluoromethyl)butanoate |

Advanced Reaction Architectures

Modern synthetic chemistry has enabled more sophisticated transformations of carboxylic acids, leveraging them as versatile building blocks for complex molecules. For this compound, these advanced methods open pathways to novel structures through carbon-carbon bond formation and the construction of heterocyclic systems.

Decarboxylative Coupling Reactions via Photoelectrocatalysis

Decarboxylative coupling has emerged as a powerful strategy for forming C-C bonds, using abundant carboxylic acids as precursors for alkyl radicals. nih.gov Photoelectrocatalysis, which merges photoredox catalysis with electrochemistry, provides a mild and green approach for these transformations. researchgate.net In this context, this compound can serve as a source of the 4-phenyl-2-(trifluoromethyl)butyl radical.

The general mechanism involves the single-electron oxidation of the carboxylate, often facilitated by a photocatalyst (e.g., iridium or ruthenium complexes, or earth-abundant metals like iron) upon visible light irradiation. nih.govacs.org This oxidation event leads to the irreversible loss of carbon dioxide (CO₂), generating a highly reactive alkyl radical. This radical can then be intercepted by a suitable coupling partner, such as an activated alkene or an aryl halide, in a process often mediated by a co-catalyst (e.g., a nickel complex). nih.govnih.gov This dual catalytic system allows for the formation of new C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds under exceptionally mild conditions. nih.gov The high oxidation potential of α-CF₃ carboxylic acids can make this transformation challenging, but photoelectrocatalytic methods integrating a ligand-to-metal charge transfer (LMCT) process have been developed to overcome this barrier. nih.gov

| Carboxylic Acid | Coupling Partner | Catalytic System | Product |

|---|---|---|---|

| This compound | 4-Iodoanisole | Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) + Ni catalyst (e.g., NiCl₂·glyme) + Ligand (e.g., dtbbpy) | 1-Methoxy-4-(4-phenyl-2-(trifluoromethyl)butyl)benzene |

Cyclization Reactions for Novel Heterocyclic Scaffolds

The molecular structure of this compound contains the necessary components for intramolecular cyclization to form new ring systems, which are foundational scaffolds in medicinal chemistry. A prominent pathway for this is an intramolecular Friedel-Crafts acylation. researchgate.netmasterorganicchemistry.com This reaction is a classic method for forming cyclic ketones from substrates that possess both an aromatic ring and a carboxylic acid function within the same molecule. masterorganicchemistry.com

The reaction typically proceeds in two stages. First, the carboxylic acid is converted to a more reactive acylating agent, most commonly an acyl chloride, by treatment with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. Second, in the presence of a strong Lewis acid catalyst such as aluminum trichloride (B1173362) (AlCl₃), the acyl chloride undergoes an intramolecular electrophilic aromatic substitution onto the appended phenyl ring. wikipedia.orgorganic-chemistry.org This cyclization results in the formation of a new six-membered ring, yielding a tetralone derivative. Such polycyclic structures are valuable intermediates in the synthesis of more complex molecules. researchgate.net

| Substrate | Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product (Heterocyclic Scaffold) |

|---|---|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | 4-Phenyl-2-(trifluoromethyl)butanoyl chloride | Aluminum trichloride (AlCl₃) | 3,4-Dihydro-3-(trifluoromethyl)naphthalen-1(2H)-one |

Spectroscopic and Advanced Analytical Characterization of 4 Phenyl 2 Trifluoromethyl Butanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for determining the structure of organic molecules. For 4-Phenyl-2-(trifluoromethyl)butanoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl group would likely appear as a multiplet in the range of 7.2-7.4 ppm. The two methylene (B1212753) groups (-CH₂-CH₂-) would present as complex multiplets due to their proximity to each other and the chiral center. The single proton at the chiral center, adjacent to the trifluoromethyl and carboxylic acid groups, would also be a multiplet. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. One would expect to see signals for the carbonyl carbon of the carboxylic acid, the carbons of the phenyl ring, the two methylene carbons, the carbon of the chiral center, and the carbon of the trifluoromethyl group. The chemical shift of the trifluoromethyl carbon would be significantly influenced by the attached fluorine atoms, and its signal would likely show a characteristic quartet splitting pattern due to carbon-fluorine coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR spectroscopy is particularly useful for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would provide information about the electronic environment of the trifluoromethyl group.

Mass Spectrometry Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with high precision. This would allow for the confirmation of its elemental formula, C₁₁H₁₁F₃O₂.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing polar molecules like carboxylic acids. In positive ion mode, one would expect to observe the protonated molecule [M+H]⁺ and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the predominant species.

While experimental data is not available, computational predictions from databases like PubChem suggest the following m/z values for various adducts of this compound:

| Adduct | Predicted m/z |

| [M+H]⁺ | 233.07840 |

| [M+Na]⁺ | 255.06034 |

| [M-H]⁻ | 231.06384 |

| [M+NH₄]⁺ | 250.10494 |

| [M+K]⁺ | 271.03428 |

This data is computationally predicted and has not been experimentally verified.

Chromatographic Analysis for Purity and Separation

Chromatographic techniques are indispensable for separating this compound from reaction precursors, byproducts, and degradation products, as well as for quantifying its purity.

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method for monitoring reaction progress and assessing the purity of this compound. The technique relies on the differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase.

For this compound, silica (B1680970) gel plates are typically used as the stationary phase due to the polar nature of the carboxylic acid group. The mobile phase, or eluent, is usually a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). A small amount of a strong acid, such as acetic acid, is often added to the eluent. This suppresses the deprotonation of the carboxylic acid group on the silica plate, preventing streaking and leading to more defined spots.

Detection of the compound on the TLC plate is readily achieved using ultraviolet (UV) light, typically at a wavelength of 254 nm. The phenyl group in the molecule acts as a chromophore, absorbing the UV light and causing the spot to appear dark against the fluorescent background of the TLC plate. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for the compound in a given solvent system. youtube.com

Table 1: Hypothetical TLC Parameters for this compound Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate:Acetic Acid (70:30:1 v/v/v) |

| Analyte | This compound |

| Visualization | UV lamp at 254 nm |

| Expected Rf | ~0.4-0.5 |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purification of this compound. basicmedicalkey.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of molecule. sielc.com

In a typical RP-HPLC setup, the stationary phase consists of non-polar silica particles chemically modified with C18 (octadecylsilane) alkyl chains. cnrs.fr The mobile phase is a mixture of water and a polar organic solvent, most commonly acetonitrile (B52724) or methanol. cnrs.fr An acid, such as formic acid or phosphoric acid, is added to the mobile phase to maintain the carboxylic acid group in its protonated, less polar form, ensuring good peak shape and reproducible retention times. sielc.com

A gradient elution method, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and any impurities with different polarities. Detection is typically performed using a UV detector set at a wavelength where the phenyl ring exhibits strong absorbance (e.g., 254 nm or 260 nm). basicmedicalkey.comcnrs.fr The retention time (tR) under specific conditions is a key identifier for the compound, while the peak area is proportional to its concentration, allowing for accurate quantification.

Table 2: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Other Advanced Characterization Modalities

Beyond chromatography, spectroscopic and crystallographic methods provide deeper insights into the electronic and structural properties of the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For this compound, the phenyl group is the principal chromophore. The absorption of UV radiation excites electrons from lower energy π orbitals to higher energy π* orbitals.

The UV-Vis spectrum, obtained by measuring the absorbance of a solution of the compound at various wavelengths, is expected to show characteristic absorption bands typical of a monosubstituted benzene (B151609) ring. These include the strong E-bands (electronic transitions) below 220 nm and the weaker, vibronically structured B-band (benzenoid band) in the region of 240-270 nm. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters derived from the spectrum. In kinetic studies of similar butanoic acid derivatives, changes in absorbance at specific wavelengths have been used to monitor reaction progress. scholarsresearchlibrary.comderpharmachemica.com

Table 3: Expected UV-Vis Spectral Data in Methanol

| Spectral Feature | Expected Wavelength Range (λmax) | Associated Transition |

| E2-Band | ~210 nm | π → π |

| B-Band | ~254-270 nm | π → π (benzenoid) |

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the specific crystal structure for this compound is not publicly available, analysis of closely related structures provides a strong basis for what to expect. For instance, the crystal structure of 3-[4-(Trifluoromethyl)phenyl]propanoic acid reveals key structural features that are likely to be conserved. scienceopen.com In this related molecule, the carboxylic acid groups form hydrogen-bonded dimers, linking two molecules together in the crystal lattice. scienceopen.com A similar arrangement would be anticipated for this compound.

An X-ray crystallographic analysis would provide the exact conformation of the butanoic acid chain, the orientation of the phenyl and trifluoromethyl groups, and confirm the stereochemistry at the chiral center. This data is invaluable for understanding the molecule's shape and how it packs in the solid state, which influences physical properties like melting point and solubility.

Table 4: Illustrative Crystal Data for a Related Compound (3-[4-(Trifluoromethyl)phenyl]propanoic acid) scienceopen.com

| Parameter | Value |

| Chemical Formula | C10H9F3O2 |

| Molecular Weight | 218.17 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Key Feature | Formation of inversion dimers via O–H···O hydrogen bonds between carboxylic acid groups. scienceopen.com |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein's active site.

Ligand-Target Interaction Prediction

There are currently no publicly available research articles or database entries detailing the specific ligand-target interaction predictions for 4-Phenyl-2-(trifluoromethyl)butanoic acid. Such studies would be invaluable in identifying potential biological targets and understanding its mechanism of action.

Active Site Binding Analysis

Similarly, a detailed analysis of the binding of this compound within the active site of any specific protein target has not been reported. This type of analysis would typically involve identifying key amino acid residues that interact with the ligand and characterizing the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions).

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic structure and properties of molecules. These methods can provide insights into molecular stability, reactivity, and other important chemical characteristics.

Density Functional Theory (DFT) Applications

While Density Functional Theory (DFT) is a common method for studying butanoic acid derivatives, no specific DFT studies for this compound have been found in the public domain. Such calculations would provide valuable information on its optimized geometry and vibrational frequencies.

Electronic Structure Property Elucidation (e.g., Molecular Orbitals, HOMO-LUMO Energy Gaps)

The electronic properties of this compound, including the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), have not been documented. The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) analysis for this compound is also not available in the current body of scientific literature. An MEP map would illustrate the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites and providing insights into its intermolecular interactions.

Prediction of Molecular Interactions and Potential Bioactivity Profiles

In silico methods can predict the potential bioactivity of a molecule by comparing its structural and electronic features to those of known bioactive compounds. nih.govnih.gov For this compound, its structure suggests several potential molecular interactions that could lead to biological activity.

The presence of a carboxylic acid group allows for the formation of hydrogen bonds, a critical interaction in many biological recognition processes. This group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). The phenyl ring can engage in hydrophobic interactions and pi-stacking with aromatic residues in a protein's binding pocket. The trifluoromethyl group, while often considered lipophilic, can also participate in dipole-dipole interactions and may form halogen bonds. mdpi.com

Based on these features, bioactivity prediction algorithms might suggest that this compound could interact with a variety of biological targets. For instance, many enzyme inhibitors feature carboxylic acid moieties that interact with active site residues. Phenylbutanoic acid derivatives, in general, have been investigated for their potential as anticancer agents and as inhibitors of enzymes like histone deacetylases (HDACs) and pyruvate (B1213749) dehydrogenase kinase (PDK). nih.govscilit.com Molecular docking studies on related phenylbutyrate derivatives have shown potential binding to targets such as PDK2 and HDAC. nih.govscilit.com

| Predicted Bioactivity | Potential Molecular Interactions | Rationale |

|---|---|---|

| Enzyme Inhibition | Hydrogen bonding from the carboxyl group, hydrophobic interactions from the phenyl ring. | Common features in many known enzyme inhibitors. |

| Receptor Binding | Pi-stacking of the phenyl ring, dipole-dipole interactions of the trifluoromethyl group. | Aromatic and polar groups are often involved in receptor recognition. |

| Anticancer Activity | Interactions with enzymes involved in cancer cell proliferation, such as HDACs or PDKs. | Based on the known activities of similar phenylbutanoic acid derivatives. nih.gov |

Note: The predicted bioactivities in this table are based on structural analogy and computational predictions and require experimental validation.

In Silico Approaches to Structure-Activity Relationship (SAR) Elucidation

In silico Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity. karazin.ua For this compound, an in silico SAR study would involve the hypothetical modification of its structure and the prediction of the resulting changes in bioactivity.

Key structural features to investigate would include:

The position of the trifluoromethyl group: Moving the -CF3 group to other positions on the butanoic acid chain would likely have a profound effect on the molecule's conformation and electronic properties, thereby altering its interaction with a biological target.

Substitution on the phenyl ring: Adding various substituents (e.g., hydroxyl, methoxy, halo groups) to the phenyl ring at different positions (ortho, meta, para) would modify the molecule's lipophilicity, electronic distribution, and steric profile, which could enhance or diminish its bioactivity.

Modification of the carboxylic acid: Esterification or amidation of the carboxylic acid would eliminate its ability to act as a hydrogen bond donor and significantly change its polarity, likely leading to a different bioactivity profile.

Quantitative Structure-Activity Relationship (QSAR) models could be developed for a series of analogues of this compound. These models use molecular descriptors (e.g., logP, molecular weight, electronic parameters) to mathematically predict the biological activity. Such studies on related compounds have demonstrated the utility of this approach. researchgate.net

| Structural Modification | Predicted Effect on Bioactivity | Rationale for Predicted Effect |

|---|---|---|

| Removal of the trifluoromethyl group | Likely decrease in potency or change in selectivity. | The -CF3 group significantly influences electronic properties and lipophilicity. mdpi.com |

| Addition of a hydroxyl group to the phenyl ring | Potential for new hydrogen bonding interactions, altering solubility and target binding. | Introduction of a polar, hydrogen-bonding group. |

| Replacement of the phenyl ring with a different aromatic system | Alteration of hydrophobic and pi-stacking interactions. | Changes in the size, shape, and electronics of the aromatic moiety. |

| Extension or shortening of the butanoic acid chain | Changes in the flexibility and spatial arrangement of functional groups. | The linker length is often critical for optimal target interaction. |

Note: The predicted effects in this table are hypothetical and would need to be confirmed by synthesizing and testing the modified compounds.

Applications and Research Utility of 4 Phenyl 2 Trifluoromethyl Butanoic Acid and Its Analogues in Chemical Sciences

Role as a Key Synthetic Building Block

As a bifunctional molecule featuring a carboxylic acid group, a phenyl ring, and a trifluoromethyl moiety, 4-Phenyl-2-(trifluoromethyl)butanoic acid serves as a versatile intermediate in organic synthesis. sigmaaldrich.com Its constituent parts are prevalent in a wide range of biologically active compounds and functional materials.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₁F₃O₂ | sigmaaldrich.com |

| Molecular Weight | 232.20 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 55-61 °C | sigmaaldrich.com |

The introduction of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance the efficacy and pharmacokinetic properties of drug candidates. researchgate.net While direct applications of this compound as a final drug product are not extensively documented, its structural components are integral to various therapeutic agents. The phenylbutanoic acid framework is found in compounds investigated for their anti-tumorigenic properties. For instance, an analogue, 4-phenyl-3-butenoic acid, has been identified as a novel histone deacetylase (HDAC) inhibitor, a class of enzymes targeted in cancer therapy. nih.gov

The trifluoromethylphenyl motif is present in numerous modern pharmaceuticals. Research into novel kinase inhibitors for cancer treatment has yielded potent molecules containing this group, demonstrating its importance in achieving high binding affinity and selectivity. nih.gov Similarly, a novel retinoic acid analogue, 4-amino-2-trifluoromethyl-phenyl retinate, was found to inhibit the growth of gastric cancer cells more effectively than its non-fluorinated counterpart, showcasing how the trifluoromethyl group can amplify biological activity. nih.gov These examples underscore the potential of this compound as a starting material for synthesizing new chemical entities with therapeutic promise.

A molecular scaffold is a core structure upon which a series of derivatives is built to explore structure-activity relationships (SAR) and optimize for a specific biological target. The this compound structure possesses the key features—a hydrophobic phenyl group, a hydrogen-bonding carboxylic acid, and an electron-withdrawing trifluoromethyl group—that make it a suitable scaffold.

Research has shown that propanoic acid derivatives can serve as promising scaffolds for developing new anticancer agents. For example, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were identified as promising scaffolds for targeting SIRT2 and EGFR in lung cancer. mdpi.com This highlights the utility of the core acid structure in orienting functional groups to interact with biological targets. By modifying the phenyl ring or converting the carboxylic acid to other functional groups like amides or esters, chemists can systematically develop libraries of new compounds based on the this compound scaffold to screen for various biological activities.

| Compound/Motif | Therapeutic Area/Target | Key Structural Feature | Reference |

|---|---|---|---|

| 4-phenyl-3-butenoic acid | Oncology (HDAC inhibitor) | Phenylbutanoic acid analogue | nih.gov |

| 4-amino-2-trifluoromethyl-phenyl retinate | Oncology (Gastric Cancer) | (Trifluoromethyl)phenyl moiety | nih.gov |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Oncology (SIRT2/EGFR inhibitor) | Propanoic acid scaffold | mdpi.com |

Contributions to Specialized Chemical Applications

The unique electronic properties and stability conferred by the trifluoromethyl group extend the utility of its parent compounds beyond medicine into materials and agricultural science.

Fluorinated compounds are crucial in material science for creating products with enhanced thermal stability, chemical resistance, and specific surface properties. solvay.com The trifluoromethyl group is a key component in many fluoropolymers and specialized electrolytes for batteries. While specific research detailing the polymerization of this compound is not prominent, its structure suggests potential as a monomer or additive. The carboxylic acid could be used for polymerization into polyesters or polyamides, while the trifluoromethyl group would impart hydrophobicity and stability to the resulting material. Fluorinated acids and their derivatives are also explored for their properties in creating stable electrolytes for electrochemical applications.

The trifluoromethylphenyl moiety is a highly privileged structure in modern agrochemicals, found in a significant number of commercial herbicides, fungicides, and insecticides. solvay.comresearchgate.net Its inclusion often leads to increased potency and better metabolic stability in the target species. nih.gov

Several classes of herbicides and fungicides utilize this key group:

Herbicides: Many successful herbicides, including those that inhibit enzymes like acetolactate synthase (ALS) or protoporphyrinogen (B1215707) oxidase (PPO), feature a trifluoromethyl-substituted aromatic ring. nih.govresearchgate.netresearchgate.net For example, trifluoromethylpyridines are key intermediates for herbicides like fluazifop-butyl. researchgate.net

Fungicides: Strobilurins, a major class of agricultural fungicides, have been successfully modified with bis(trifluoromethyl)phenyl groups to create novel compounds with high efficacy against fungal pathogens like Erysiphe graminis. nih.gov

The butanoic acid side chain is also present in certain types of herbicides, particularly those mimicking the plant hormone auxin. nih.gov The combination of these structural features in this compound makes it and its derivatives interesting candidates for screening and development in agrochemical research.

| Agrochemical Class | Mode of Action (Example) | Role of (Trifluoromethyl)phenyl Motif | Reference |

|---|---|---|---|

| Pyridine (B92270) Herbicides | Lipid synthesis inhibition (ACCase) | Enhances herbicidal activity and selectivity | researchgate.netnih.gov |

| Triazole Herbicides | Bleaching (Phytoene desaturase inhibition) | Contributes to potent biological activity | researchgate.net |

| Strobilurin Fungicides | Respiration inhibition (QoI) | Improves efficacy against resistant fungal strains | nih.gov |

Development of Analogues with Tailored Properties

The development of analogues from a lead compound like this compound is a rational approach to fine-tuning its properties for a specific application. By systematically altering its structure, researchers can optimize for potency, selectivity, or physical characteristics.

For medicinal applications, modifications could involve:

Ring Substitution: Adding substituents to the phenyl ring to improve target binding or alter solubility.

Acid Modification: Converting the carboxylic acid to an ester, amide, or other bioisostere to change its absorption, distribution, metabolism, and excretion (ADME) profile.

Chiral Separation: As the compound has a chiral center at the second carbon, separating the enantiomers is a critical step, as often only one enantiomer possesses the desired biological activity.

In the context of agricultural chemistry, similar modifications can tailor a compound's properties. For instance, converting the carboxylic acid to an ester can increase its uptake by plants, a common strategy for pro-herbicides which are metabolized into the active acid form within the plant. researchgate.net This approach allows for the creation of compounds with specific herbicidal spectrums or improved crop safety. The synthesis of various analogues allows for the generation of extensive SAR data, guiding future design toward more effective and specialized molecules.

Design and Synthesis of New Nonsteroidal Anti-inflammatory Drug (NSAID) Generations

The design of novel NSAIDs often involves the modification of existing pharmacophores to improve efficacy, selectivity, and safety profiles. The 4-phenylbutanoic acid scaffold is a key structural feature in some existing anti-inflammatory agents. The introduction of a trifluoromethyl group at the α-position of the carboxylic acid is a rational design strategy aimed at enhancing the anti-inflammatory potential of the parent molecule.

The rationale behind this design includes:

Enhanced Lipophilicity: The trifluoromethyl group increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes and reach the site of inflammation. mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can lead to a longer biological half-life and sustained therapeutic effect. mdpi.com

Increased Binding Affinity: The high electronegativity of the fluorine atoms can lead to more favorable interactions with the active site of target enzymes, such as cyclooxygenase (COX). mdpi.com

The synthesis of analogues of this compound can be achieved through various organic synthesis routes. For instance, α-trifluoromethylated carboxylic acids can be prepared by the electrophilic trifluoromethylation of corresponding enolates or by the nucleophilic trifluoromethylation of α-halo esters followed by hydrolysis. These synthetic strategies allow for the creation of a diverse range of analogues with modifications to the phenyl ring or the butanoic acid chain, enabling a systematic exploration of structure-activity relationships (SAR).

Research on related trifluoromethyl-containing compounds has demonstrated the potential of this approach. For example, trifluoromethyl derivatives of salicylates have been shown to be potent inhibitors of COX-2-mediated prostaglandin (B15479496) E2 production. nih.gov Similarly, trifluoromethylpyrazoles have been successfully developed as selective COX-2 inhibitors, with celecoxib (B62257) being a prominent example. researchgate.net These findings support the hypothesis that this compound and its analogues are promising candidates for the development of new generation NSAIDs.

Table 1: Rationale for Incorporating the Trifluoromethyl Group in NSAID Design

| Feature of Trifluoromethyl Group | Implication in NSAID Design |

| High Electronegativity | Can enhance binding interactions with the target enzyme's active site. |

| Increased Lipophilicity | May improve membrane permeability and bioavailability. |

| Metabolic Stability | Can lead to a longer duration of action and reduced metabolic inactivation. |

| Steric Bulk | Can influence the conformation of the molecule and its fit within the enzyme's active site, potentially leading to selectivity. |

Creation of Diverse Compound Libraries

Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a compound library. nih.gov These libraries are then screened for biological activity against a specific target. The this compound scaffold is an excellent candidate for the creation of diverse compound libraries for several reasons:

Multiple Points for Diversification: The core structure offers several positions where different chemical groups can be introduced. The phenyl ring can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy groups) to explore the effect of electronics and sterics on activity. The carboxylic acid moiety can be converted to a variety of esters, amides, or other functional groups to modulate polarity and potential interactions with the target.

Synthetic Accessibility: The synthesis of analogues based on this scaffold can be adapted for high-throughput parallel synthesis, a key requirement for building large compound libraries. nih.gov

A typical combinatorial library based on this compound could be generated by reacting the carboxylic acid with a diverse set of alcohols or amines to create a library of esters or amides. Similarly, a library of analogues with different substituents on the phenyl ring could be synthesized from a range of substituted phenyl precursors.

The screening of such libraries against inflammatory targets like COX-1 and COX-2 could lead to the identification of "hit" compounds with promising activity. These hits can then be further optimized in a process known as lead optimization to develop potent and selective drug candidates. The use of virtual screening and computational modeling can further enhance the efficiency of this process by predicting the potential activity of virtual libraries before their actual synthesis. mdpi.com

Table 2: Potential Diversification Points for a this compound-Based Compound Library

| Diversification Point | Examples of Chemical Groups to Introduce |

| Phenyl Ring Substituents | -F, -Cl, -Br, -CH3, -OCH3, -NO2 |

| Carboxylic Acid Moiety | -COOCH3, -COOCH2CH3, -CONH2, -CONHCH3, -CON(CH3)2 |

| Butanoic Acid Chain | Introduction of additional substituents or alteration of chain length. |

Mechanistic Investigations in Biological Systems (e.g., Cyclooxygenase Inhibition)

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins, key mediators of inflammation. acs.org There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in housekeeping functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. acs.org Selective inhibition of COX-2 is a major goal in NSAID research to reduce the gastrointestinal side effects associated with the inhibition of COX-1. acs.org

Analogues of this compound are valuable tools for investigating the mechanism of COX inhibition. The presence of the carboxylic acid group suggests that these compounds will likely interact with the highly conserved arginine residue (Arg120) in the active site of both COX-1 and COX-2, a common feature of many traditional NSAIDs. acs.org The phenyl group would be expected to occupy a hydrophobic channel within the active site.

The trifluoromethyl group at the α-position could play a crucial role in determining the potency and selectivity of COX inhibition. Its steric bulk and electronic properties may influence the orientation of the molecule within the active site, potentially leading to differential interactions with the amino acid residues that differ between COX-1 and COX-2. For instance, the active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. The trifluoromethyl group might allow for a more favorable interaction with this side pocket, leading to selective inhibition of COX-2.

Studies on other trifluoromethyl-containing NSAIDs have provided insights into their inhibitory mechanisms. For example, triflusal (B1683033) and its metabolite have been shown to not only inhibit COX activity but also to suppress the expression of the COX-2 enzyme. nih.gov This dual mechanism of action could lead to a more profound and sustained anti-inflammatory effect. Investigating whether this compound analogues exhibit a similar dual mechanism would be a valuable area of research.

Table 3: Key Amino Acid Residues in the COX Active Site and Potential Interactions

| Amino Acid Residue | Location in Active Site | Potential Interaction with this compound Analogues |

| Arginine 120 (Arg120) | At the entrance of the active site | Ionic interaction with the carboxylate group. |

| Tyrosine 355 (Tyr355) | Part of the active site channel | Hydrogen bonding with the carboxylate group. |

| Valine 523 (in COX-2) / Isoleucine 523 (in COX-1) | Side pocket of the active site | The trifluoromethyl group may preferentially interact with the larger side pocket of COX-2. |

| Serine 530 (Ser530) | Near the catalytic tyrosine | Potential for hydrogen bonding interactions. |

By systematically studying the inhibitory activity of a library of this compound analogues against both COX-1 and COX-2, researchers can gain valuable insights into the molecular determinants of potency and selectivity. This knowledge can then be used to design more effective and safer anti-inflammatory drugs.

Structure Activity Relationship Sar and Structural Modification Studies

Influence of Trifluoromethyl Substitution on Molecular Properties and Bioactivity

The incorporation of a trifluoromethyl (-CF3) group is a key strategic element in medicinal chemistry, significantly altering a molecule's physicochemical properties and, consequently, its biological activity. mdpi.comresearchgate.net In the case of 4-Phenyl-2-(trifluoromethyl)butanoic acid, the -CF3 group at the C-2 position exerts a profound influence.

The trifluoromethyl group is highly electronegative and strongly electron-withdrawing, which can modify the acidity of the neighboring carboxylic acid group and influence intermolecular interactions. mdpi.commdpi.com Furthermore, the -CF3 group enhances the lipophilicity of the molecule, a property that can improve membrane permeability and facilitate transport to target sites within a biological system. mdpi.com The carbon-fluorine bond is exceptionally strong, lending the trifluoromethyl group high metabolic stability, which can increase the half-life of a compound in vivo. mdpi.com

Statistical analyses of large compound datasets have shown that while replacing a methyl (-CH3) group with a trifluoromethyl (-CF3) group does not guarantee an improvement in bioactivity, a significant percentage of such substitutions (around 9.19%) can increase biological activity by at least an order of magnitude. researchgate.netnih.gov The bioactivity enhancement is often driven by changes in electrostatic energy or solvation free energy. nih.gov The -CF3 group shows a preference for interacting with specific amino acid residues in protein binding pockets, such as phenylalanine, methionine, leucine, and tyrosine. researchgate.netnih.gov This suggests that the trifluoromethyl group in this compound could play a crucial role in its binding affinity and selectivity for specific biological targets.

Table 1: Comparative Properties of Methyl vs. Trifluoromethyl Groups

| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Impact on Molecular Profile |

|---|---|---|---|

| Electronegativity | Lower | Substantially Higher mdpi.com | Alters electronic distribution, acidity, and binding interactions. |

| Lipophilicity (Hansch π value) | +0.56 | +0.88 mdpi.com | Increases lipophilicity, potentially enhancing membrane permeability. mdpi.com |

| Metabolic Stability | Susceptible to oxidation | Highly stable due to strong C-F bonds. mdpi.com | Can increase the in vivo half-life of the compound. |

| Steric Size | Smaller | Larger (bioisostere for chlorine) mdpi.com | Influences fit within a receptor's binding site. |

Impact of Stereochemistry on Biological Interactions and Pharmacological Profile

The presence of a chiral center at the C-2 position of this compound means that it can exist as two distinct enantiomers, (R) and (S). Stereochemistry is a pivotal factor in pharmacology, as biological systems, such as enzymes and receptors, are themselves chiral. nih.gov Consequently, the different three-dimensional arrangements of the enantiomers can lead to significant variations in their biological interactions and pharmacological effects. nih.gov

Generally, one enantiomer of a chiral drug (the eutomer) exhibits significantly higher affinity for its target and is responsible for the desired therapeutic effect, while the other enantiomer (the distomer) may be less active, inactive, or even contribute to undesirable effects. nih.gov This stereoselectivity can arise from differences in how each enantiomer fits into a binding site, with only one being able to achieve the optimal orientation for key interactions (e.g., hydrogen bonding, hydrophobic interactions).

Molecular modeling studies on other chiral compounds have illustrated that stereochemistry dictates the orientation of key functional groups within a binding pocket. nih.gov For a molecule like this compound, the spatial orientation of the phenyl ring, the carboxylic acid, and the trifluoromethyl group relative to each other would be critical. For instance, the (S) isomer might position the phenyl ring to interact favorably with a hydrophobic pocket in a target protein, while the (R) isomer might not, leading to a significant difference in binding affinity and, therefore, biological activity. nih.gov The differential activity between enantiomers can also be influenced by stereoselective uptake or metabolism. nih.gov

Systematic Modifications for Enhanced Research Utility and Selectivity

Systematic structural modifications of a lead compound like this compound are fundamental to optimizing its properties for research and potential therapeutic applications. The goal of such modifications is to enhance potency, improve selectivity for a specific target, and refine pharmacokinetic properties.

Key areas for modification on the this compound scaffold would include:

The Phenyl Ring: Introducing substituents (e.g., halogens, alkyl, or alkoxy groups) at various positions on the phenyl ring can alter electronic properties and create new interaction points with a biological target. This can modulate binding affinity and selectivity.

The Butanoic Acid Chain: The length and rigidity of the alkyl chain connecting the phenyl ring to the carboxylic acid can be modified. Shortening, lengthening, or introducing conformational constraints (e.g., double bonds or cyclization) could optimize the positioning of the key functional groups for target engagement.

The Carboxylic Acid Group: The carboxylic acid is a key functional group, likely involved in hydrogen bonding or ionic interactions. It can be replaced with bioisosteres such as tetrazoles or hydroxamic acids to explore different binding modes or improve metabolic stability and cell permeability.

Studies on analogous structures have demonstrated the success of these strategies. For example, in a series of P2Y14 receptor antagonists based on a 4-phenyl-2-naphthoic acid core, varying the size and substitution of an alicyclic amine ring system systematically led to significant changes in receptor affinity, identifying derivatives with enhanced potency. nih.gov Similarly, in another study, the addition of an oxime moiety to a 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid scaffold was found to be critical for enhancing its antiproliferative bioactivity. mdpi.com These examples underscore how targeted, systematic modifications can yield compounds with superior research utility and selectivity.

Correlative Studies between Computational Predictions and Experimental Observations

The integration of computational modeling with experimental validation is a powerful paradigm in modern chemical research. For compounds like this compound, computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can predict biological activity and guide synthetic efforts, which are then confirmed or refined through experimental testing.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For derivatives of phenylpropanoic acid, QSAR studies have successfully correlated physicochemical descriptors with activity, yielding models with high predictive power (e.g., correlation coefficients, r², often exceeding 0.9). researchgate.netresearchgate.net These models can identify which structural features are most influential on activity and predict the potency of novel, unsynthesized analogs.

Table 2: Key Parameters in QSAR Model Validation

| Parameter | Description | Typical Value for a Valid Model |

|---|---|---|

| r² (Correlation Coefficient) | Measures the goodness-of-fit of the model to the training data. researchgate.net | > 0.6 |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model (robustness). researchgate.net | > 0.5 |

| F-test | A statistical test of the model's significance. researchgate.net | High value indicates significance. |

| Predictive r² (r²_pred) | Measures the model's ability to predict the activity of an external test set of compounds. | > 0.5 |

Molecular Docking and Dynamics are used to predict how a ligand like this compound might bind to the active site of a target protein. These simulations provide insights into the binding conformation, key interactions, and binding energy.

The correlation between these computational predictions and experimental observations is crucial. For instance, density functional theory (DFT) calculations can predict molecular geometries and spectroscopic properties (e.g., NMR, IR spectra), which can then be compared with experimental data from X-ray crystallography and spectroscopy to validate the computational models. nih.gov Similarly, predicted binding affinities from docking studies can be correlated with experimentally measured IC50 or Ki values. This iterative cycle of prediction and experimentation accelerates the discovery of compounds with optimized properties.

Future Directions and Emerging Research Avenues for 4 Phenyl 2 Trifluoromethyl Butanoic Acid

Novel Synthetic Methodologies for Enhanced Efficiency and Scalability

Future research will likely focus on developing more efficient and scalable methods for synthesizing 4-Phenyl-2-(trifluoromethyl)butanoic acid. While traditional methods may exist, advancements in catalysis and process chemistry offer opportunities for significant improvement. Modern approaches are increasingly focused on cost-effectiveness, operational simplicity, and sustainability. hovione.comnih.gov

Key areas for development include:

Catalytic Trifluoromethylation: The development of novel catalytic systems is a major focus in organofluorine chemistry. nih.gov Research into palladium-catalyzed nih.govresearchgate.net and copper-catalyzed beilstein-journals.org trifluoromethylation reactions could lead to more direct and efficient routes. These methods often exhibit high functional group tolerance and can proceed under milder conditions than traditional approaches.

Asymmetric Synthesis: For applications in life sciences, controlling the stereochemistry at the chiral center (C2) is crucial. Future synthetic strategies will likely target the enantioselective synthesis of this compound. This could involve chiral catalysts or auxiliaries to produce single enantiomers, which often have distinct biological activities.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. unimi.it Adapting the synthesis of this compound to a flow process could significantly improve efficiency and consistency, particularly for large-scale production. nih.govunimi.it A recent study demonstrated a scalable (100 g) and operationally simple radical trifluoromethylation using trifluoroacetic anhydride (B1165640), photoredox catalysis, and pyridine (B92270) N-oxide, highlighting a promising direction for producing such compounds. nih.gov

| Synthesis Strategy | Potential Advantages | Relevant Research Areas |

| Advanced Catalysis | Higher yields, milder conditions, improved functional group tolerance. | Palladium and Copper Catalysis, Photoredox Catalysis. nih.govnih.govbeilstein-journals.org |

| Asymmetric Synthesis | Access to single enantiomers with specific biological activities. | Chiral Catalysts, Chiral Auxiliaries. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Microreactor Technology, Continuous Processing. unimi.it |

Expanded Derivatization Strategies for Diverse Chemical Probes